Welcome to the BenchChem Online Store!
molecular formula C9H8N2O5 B8283145 2-Carboxy-5-nitrobenzeneacetamide

2-Carboxy-5-nitrobenzeneacetamide

Cat. No. B8283145
M. Wt: 224.17 g/mol
InChI Key: QGKSLMAAMIEXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07713994B2

Procedure details

A stirred suspension of 11.1 g (49.3 mmol) of 2-carboxy-5-nitrobenzeneacetamide in 99 ml of 1,2-dichlorobenzene is refluxed for 3 h. The residue obtained after evaporation of the solvent under vacuum is washed with ether and dried to give 7.34 g (72%) of a tan solid, mp 255-260° (dec); 1H NMR (DMSO-d6) δ 11.6 (s, 1H), 8.2-8.3 (m, 3H), 4.17 (s, 2H); MS (ES−) m/z 205.2 (M−H)−
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[CH2:13][C:14]([NH2:16])=[O:15])(O)=[O:2]>ClC1C=CC=CC=1Cl>[N+:10]([C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][CH:8]=1)[C:1](=[O:2])[NH:16][C:14](=[O:15])[CH2:13]2)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)N
Name
Quantity
99 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent under vacuum
WASH
Type
WASH
Details
is washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CC(NC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.34 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.